molecular formula C4H5N3O3 B2786421 4-Methylfurazan-3-carbaldehyde oxime 5-oxide CAS No. 431043-14-0

4-Methylfurazan-3-carbaldehyde oxime 5-oxide

Cat. No.: B2786421
CAS No.: 431043-14-0
M. Wt: 143.102
InChI Key: GNKUUIUZMOAXHJ-GORDUTHDSA-N
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Description

4-Methylfurazan-3-carbaldehyde oxime 5-oxide is a chemical compound with the molecular formula C4H5N3O3 and a molecular weight of 143.1 g/mol. This compound is known for its unique structure, which includes a furazan ring substituted with a methyl group, a carbaldehyde oxime group, and an additional oxide group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylfurazan-3-carbaldehyde oxime 5-oxide typically involves the reaction of 4-methylfurazan-3-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous medium at room temperature, leading to the formation of the oxime derivative. The subsequent oxidation of the oxime group can be achieved using oxidizing agents like hydrogen peroxide or peracids under controlled conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the compound. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methylfurazan-3-carbaldehyde oxime 5-oxide undergoes various chemical reactions, including:

    Oxidation: The oxime group can be further oxidized to form nitro or nitrate derivatives.

    Reduction: The oxime group can be reduced to form amine derivatives.

    Substitution: The furazan ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation Products: Nitrofurazan derivatives.

    Reduction Products: Aminofurazan derivatives.

    Substitution Products: Various substituted furazan derivatives depending on the reagents used.

Scientific Research Applications

4-Methylfurazan-3-carbaldehyde oxime 5-oxide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-Methylfurazan-3-carbaldehyde oxime 5-oxide involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo redox reactions allows it to participate in various biochemical pathways, potentially leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylfurazan-3-carbaldehyde oxime
  • 4-Methylfurazan-3-carbaldehyde
  • 4-Methylfurazan-3-carboxylic acid

Uniqueness

4-Methylfurazan-3-carbaldehyde oxime 5-oxide is unique due to the presence of both an oxime and an oxide group on the furazan ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to its analogs. The additional oxide group may enhance its stability and reactivity in certain chemical environments, making it a valuable compound for various research applications .

Properties

IUPAC Name

(NE)-N-[(4-methyl-5-oxido-1,2,5-oxadiazol-5-ium-3-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O3/c1-3-4(2-5-8)6-10-7(3)9/h2,8H,1H3/b5-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKUUIUZMOAXHJ-GORDUTHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](ON=C1C=NO)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=[N+](ON=C1/C=N/O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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